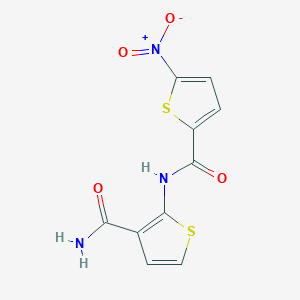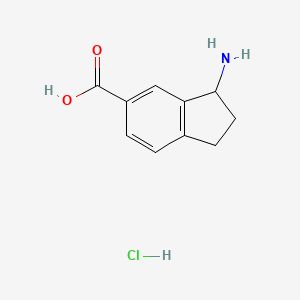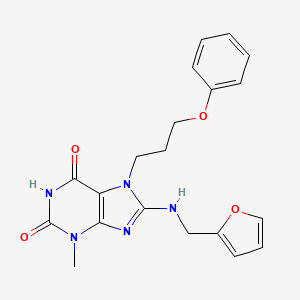![molecular formula C8H5F3O2S B2849129 (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid CAS No. 1868833-66-2](/img/structure/B2849129.png)
(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The trifluoromethyl group attached to the thiophene ring enhances the compound’s chemical stability and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid can be achieved through several methods. One common approach involves the trifluoromethylation of thiophene derivatives. Radical trifluoromethylation is a notable method, where carbon-centered radical intermediates are used to introduce the trifluoromethyl group . Another method involves the condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are typical for thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Mécanisme D'action
The mechanism of action of (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other thiophene derivatives. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
(E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)7-5(3-4-14-7)1-2-6(12)13/h1-4H,(H,12,13)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQRDYCUDWPWSX-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1/C=C/C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-TERT-BUTYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2849047.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)
![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2849050.png)

![[1-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2849052.png)
![3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea](/img/structure/B2849057.png)
![5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine](/img/structure/B2849058.png)
![methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate](/img/structure/B2849059.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2849061.png)


![2-[(pyrazin-2-yl)amino]ethan-1-ol](/img/structure/B2849064.png)

